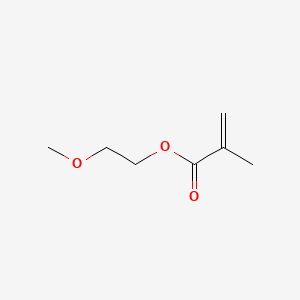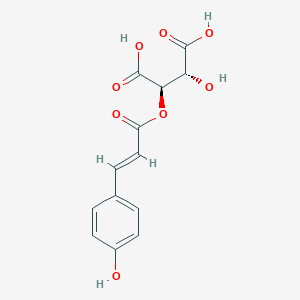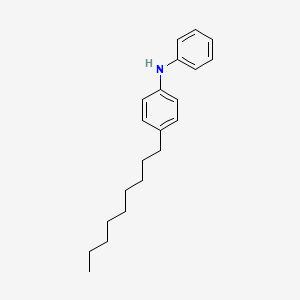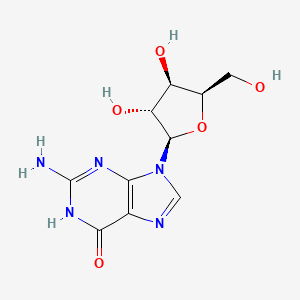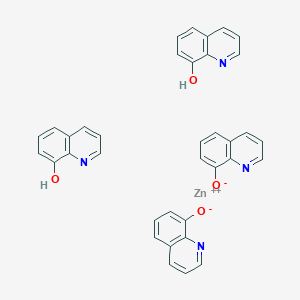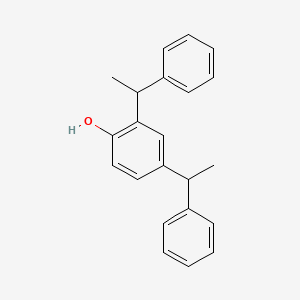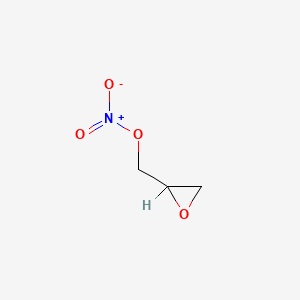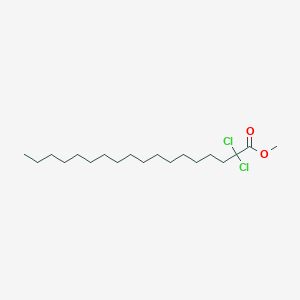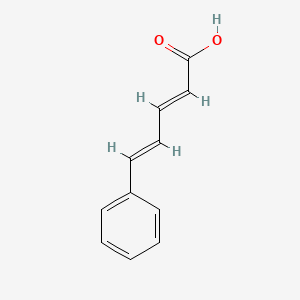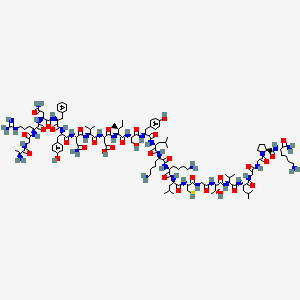
Procathepsin B (26-50) (rat)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Procathepsin B (26-50) (rat) is a peptide fragment derived from the proenzyme form of cathepsin B, a cysteine protease belonging to the papain superfamily. This fragment consists of 25 amino acids and is known for its inhibitory effects on cathepsin B activity. Cathepsin B plays a crucial role in various physiological and pathological processes, including protein degradation, apoptosis, and tumor invasion .
作用机制
Target of Action
The primary target of Procathepsin B (26-50) (rat) is Cathepsin B , a lysosomal cysteine proteinase . Cathepsin B plays a crucial role in intracellular protein catabolism and is involved in numerous physiological and pathological processes .
Mode of Action
Procathepsin B (26-50) (rat) acts as an inhibitor of Cathepsin B . It interacts with Cathepsin B, preventing its proteolytic activity and thus inhibiting its function .
Biochemical Pathways
The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) affects the protein catabolism pathway within the lysosomes . This can have downstream effects on various cellular processes that depend on protein degradation and recycling .
Result of Action
The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) results in the reduction of proteolytic activity within the lysosomes . This can affect various cellular processes, including protein turnover, antigen processing, and apoptosis .
生化分析
Biochemical Properties
Procathepsin B (26-50) (rat) interacts with the enzyme cathepsin B . It is completely resistant to proteolysis by cathepsin B even after incubation overnight . It inhibits human cathepsin B with a Ki of 2.8 µM and rat cathepsin B with a Ki of 2 µM .
Cellular Effects
It is known that it inhibits cathepsin B, a lysosomal cysteine protease . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Procathepsin B (26-50) (rat) exerts its effects at the molecular level primarily through its inhibitory interaction with cathepsin B . It binds to cathepsin B, preventing it from carrying out its proteolytic function .
Temporal Effects in Laboratory Settings
It has been observed to be resistant to proteolysis by cathepsin B even after overnight incubation .
Metabolic Pathways
Given its inhibitory interaction with cathepsin B, it may influence pathways where cathepsin B plays a role .
准备方法
Synthetic Routes and Reaction Conditions: Procathepsin B (26-50) (rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of Procathepsin B (26-50) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
化学反应分析
Types of Reactions: Procathepsin B (26-50) (rat) primarily undergoes peptide bond formation and cleavage reactions. It is resistant to proteolysis by cathepsin B, even after prolonged incubation .
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in SPPS.
Cleavage from Resin: Typically achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The major product formed is the Procathepsin B (26-50) (rat) peptide itself, which can be further analyzed and characterized using techniques like mass spectrometry and HPLC .
科学研究应用
Procathepsin B (26-50) (rat) has several scientific research applications:
Biochemistry: Used as a tool to study the inhibition of cathepsin B and its role in various biochemical pathways.
Cell Biology: Investigates the role of cathepsin B in cellular processes such as apoptosis and autophagy.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting cathepsin B activity, which is implicated in tumor invasion and metastasis.
Drug Development: Serves as a lead compound for designing new inhibitors targeting cathepsin B
相似化合物的比较
Cathepsin B Inhibitors: Other inhibitors include E-64, CA-074, and leupeptin, which also target cathepsin B but differ in their structure and binding mechanisms.
Procathepsin D (26-50): Another proenzyme fragment that inhibits cathepsin D, a related cysteine protease.
Uniqueness: Procathepsin B (26-50) (rat) is unique due to its specific sequence and inhibitory mechanism, which involves binding to regions of cathepsin B distinct from the substrate-binding cleft. This distinct mode of inhibition makes it a valuable tool for studying cathepsin B’s role in various biological processes and for developing targeted therapies .
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIHFPJJWSJMS-HGVIYXBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H198N34O33S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2713.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
